Methyl 3-bromo-4-carbamoylbenzoate

Vue d'ensemble

Description

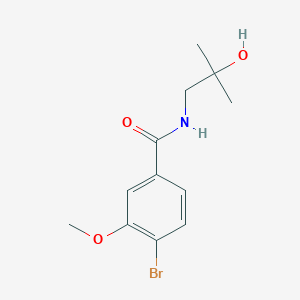

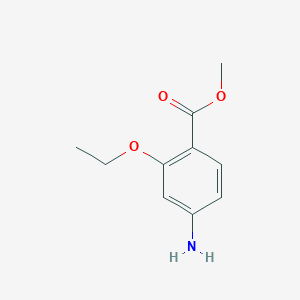

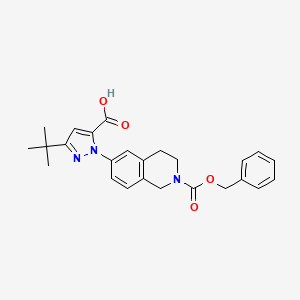

“Methyl 3-bromo-4-carbamoylbenzoate” is a chemical compound with the CAS Number: 2140305-53-7 . Its IUPAC name is methyl 3-bromo-4-carbamoylbenzoate . It is a solid substance with a molecular weight of 258.07 .

Synthesis Analysis

The synthesis of Methyl 3-bromo-4-carbamoylbenzoate involves the reaction of Methyl 3-bromo-4-cyanobenzoate with dihydrogen peroxide and potassium carbonate in water and dimethyl sulfoxide at 20℃ for 18.5 hours . The reaction mixture is then partitioned between ethyl acetate and 10% aqueous lithium chloride . The aqueous portion is extracted with ethyl acetate, and the combined organic portions are dried over sodium sulfate, filtered, and concentrated to afford Methyl 3-bromo-4-carbamoylbenzoate .Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-4-carbamoylbenzoate can be represented by the linear formula C9H8BrNO3 .Physical And Chemical Properties Analysis

Methyl 3-bromo-4-carbamoylbenzoate is a solid substance . The storage temperature is normal .Applications De Recherche Scientifique

Methods of Application

The compound is typically used in organic synthesis reactions under controlled laboratory conditions. It is soluble in dimethyl sulfoxide, which is a common solvent in pharmaceutical research .

Results and Outcomes

Organic Chemistry

Methods of Application

Results and Outcomes: The results often include the successful synthesis of new molecules, which are then characterized using techniques like NMR, HPLC, LC-MS, and UPLC .

Material Science

Methods of Application

Results and Outcomes: Research in this area might lead to the creation of materials that change properties under light exposure, useful in sensors or as switches .

Analytical Chemistry

Summary of Application

Methods of Application: It is used as a reference compound against which other substances are measured and analyzed, particularly in high-quality pharmaceutical testing .

Results and Outcomes

Chemical Education

Results and Outcomes

Environmental Chemistry

Results and Outcomes

Catalysis Research

Results and Outcomes

Nanotechnology

Results and Outcomes

Biochemistry

Results and Outcomes

Agrochemistry

Results and Outcomes

Cosmetics Industry

Results and Outcomes

Veterinary Medicine

Results and Outcomes

Chemical Synthesis

Summary of Application

Methods of Application: It can undergo reactions such as Suzuki coupling, which is used to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-bromo-4-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSQOUFIFNVGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737225 | |

| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-carbamoylbenzoate | |

CAS RN |

1149388-50-0 | |

| Record name | Methyl 3-bromo-4-carbamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)

![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)

![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)